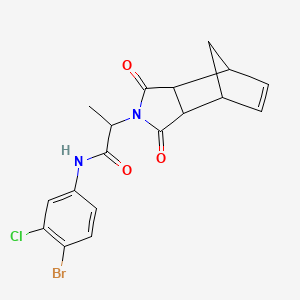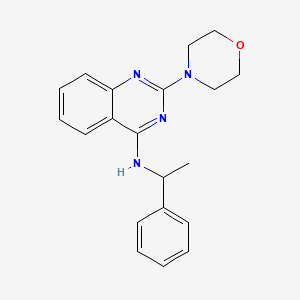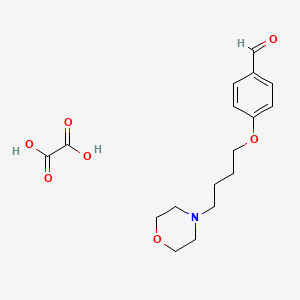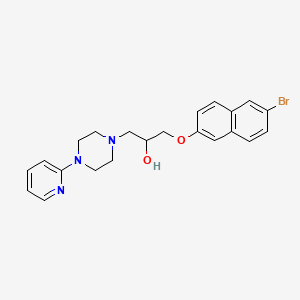![molecular formula C18H20N4O3 B4099353 [3-Nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone](/img/structure/B4099353.png)
[3-Nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone
Overview
Description
[3-Nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone: is a complex organic compound that features a nitro group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of the corresponding amine.
Substitution: Introduction of halogen or sulfonic acid groups on the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which [3-Nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine and piperidine rings can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- **3-Nitro-4-(pyridin-4-ylmethylamino)phenyl]-piperidin-1-ylmethanone
- **3-Methyl-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone
Uniqueness: The presence of the nitro group in [3-Nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone imparts unique redox properties, making it distinct from its methyl or other substituted analogs. This uniqueness can be leveraged in specific applications where redox activity is crucial .
Properties
IUPAC Name |
[3-nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(21-9-2-1-3-10-21)15-6-7-16(17(11-15)22(24)25)20-13-14-5-4-8-19-12-14/h4-8,11-12,20H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNMDPUZLXYXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-prop-2-enyl-N-(pyridin-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B4099278.png)
![1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B4099280.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4099289.png)
![N-(4-acetylphenyl)-2-[(3-chlorophenyl)thio]acetamide](/img/structure/B4099303.png)
![1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid](/img/structure/B4099307.png)
![(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenoxy)acetic acid](/img/structure/B4099308.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B4099315.png)

![N-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4099346.png)
![(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B4099357.png)



![2-chloro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4099376.png)
